3,5-Dimethyl-4-Isoxazolecarbaldehyde
Overview
Description
3,5-Dimethyl-4-Isoxazolecarbaldehyde is an organic compound with the molecular formula C6H7NO2. It is a derivative of isoxazole, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-Isoxazolecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole with formaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at a controlled temperature to ensure the formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-Isoxazolecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base
Major Products Formed
Oxidation: 3,5-Dimethyl-4-isoxazolecarboxylic acid.
Reduction: 3,5-Dimethyl-4-isoxazolemethanol.
Substitution: Depending on the electrophile used, various substituted isoxazole derivatives can be formed
Scientific Research Applications
3,5-Dimethyl-4-Isoxazolecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It serves as a precursor for the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-Isoxazolecarbaldehyde depends on its specific application. In biological systems, it can interact with enzymes and other proteins, affecting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The isoxazole ring can also participate in various non-covalent interactions, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methyl-3,5-diphenylisoxazole: Contains phenyl groups, which significantly alter its chemical properties and applications.
3,5-Dimethyl-4-isoxazolecarboxylic acid: The oxidized form of 3,5-Dimethyl-4-Isoxazolecarbaldehyde, with different reactivity and applications
Uniqueness
This compound is unique due to the presence of both the aldehyde group and the isoxazole ring, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYXKLCEILMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302520 | |
Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54593-26-9 | |
Record name | 54593-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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